molecular formula C14H10ClN5O2 B4564260 3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4564260
M. Wt: 315.71 g/mol
InChI Key: VYKBSODBNZCGFO-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyridine moiety: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Chlorination: The chloropyridine moiety can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings.

    Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced or ring-opened derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology

    Antimicrobial Agents: Due to its heterocyclic structure, the compound has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.

Medicine

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide
  • N-[(Pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-(2-Chloropyridin-3-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both chloropyridine and pyridinylmethyl groups, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c15-11-10(5-3-7-17-11)12-19-14(22-20-12)13(21)18-8-9-4-1-2-6-16-9/h1-7H,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKBSODBNZCGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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